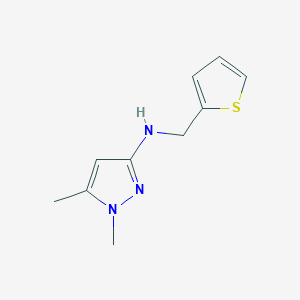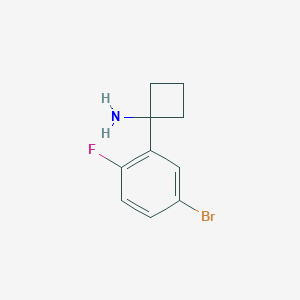-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740757.png)
[(2,5-difluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-二氟苯基)甲基胺是一种有机化合物,其结构复杂,包含芳香族和杂环部分。
准备方法
合成路线和反应条件
(2,5-二氟苯基)甲基胺的合成通常涉及多步有机反应。一种常见的路线包括:
2,5-二氟苯甲基中间体的形成: 这可以通过卤化反应来实现,其中苯环在 2 和 5 位被氟原子取代。
1-(2-甲基丙基)-1H-吡唑中间体的合成: 这涉及在酸性或碱性条件下适当前体的环化。
中间体的偶联: 最后一步涉及使用合适的胺偶联试剂(例如 N,N'-二环己基碳二亚胺 (DCC) 或 1-乙基-3-(3-二甲基氨基丙基)碳二亚胺 (EDC))将 2,5-二氟苯甲基中间体与 1-(2-甲基丙基)-1H-吡唑中间体偶联。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台和先进的纯化技术,例如高效液相色谱 (HPLC)。
化学反应分析
反应类型
(2,5-二氟苯基)甲基胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或酮。
还原: 还原反应可以生成胺或醇。
取代: 芳环可以发生亲电或亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用锂铝氢化物 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 在适当的条件下可以使用卤素 (Cl₂, Br₂) 或亲核试剂 (NH₃, OH⁻) 等试剂。
主要产物
氧化: 形成酮或羧酸。
还原: 形成伯胺或仲胺。
取代: 形成取代的芳香族化合物。
科学研究应用
化学
在化学领域,(2,5-二氟苯基)甲基胺被用作合成更复杂分子的构建块。其独特的结构允许探索新的反应机理和途径。
生物学
在生物学研究中,该化合物可用于研究小分子与生物大分子(如蛋白质和核酸)之间的相互作用。它可以用作探针来研究结合位点和分子识别过程。
医药
在药物化学中,(2,5-二氟苯基)甲基胺正在探索其潜在的治疗特性。它可以作为针对特定酶或受体开发新药的先导化合物。
工业
在工业领域,该化合物可用于开发具有特定性能的新材料,例如聚合物或涂层。其独特的化学结构可以赋予其理想的特性,例如更高的稳定性或反应性。
作用机理
(2,5-二氟苯基)甲基胺的作用机理取决于其特定的应用。在药物化学中,它可能与酶或受体等分子靶标相互作用,调节其活性。该化合物的结构使其能够嵌入结合口袋中,与靶分子形成氢键、疏水相互作用或范德华力。
作用机制
The mechanism of action of (2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding pockets, forming hydrogen bonds, hydrophobic interactions, or van der Waals forces with the target molecules.
相似化合物的比较
类似化合物
- (2,4-二氟苯基)甲基]({[1-(2-甲基丙基)-1H-吡唑-3-基]甲基})胺
- (2,5-二氯苯基)甲基]({[1-(2-甲基丙基)-1H-吡唑-3-基]甲基})胺
- (2,5-二氟苯基)甲基]({[1-(2-甲基丙基)-1H-吡唑-3-基]甲基})胺
独特性
(2,5-二氟苯基)甲基胺由于同时存在氟原子和吡唑环而具有独特性。氟原子可以增强化合物的稳定性和亲脂性,而吡唑环可以提供与生物靶标的特定结合相互作用。这些特征的结合使其成为各种科学和工业应用中的一种有价值的化合物。
属性
分子式 |
C15H19F2N3 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC 名称 |
N-[(2,5-difluorophenyl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C15H19F2N3/c1-11(2)10-20-6-5-14(19-20)9-18-8-12-7-13(16)3-4-15(12)17/h3-7,11,18H,8-10H2,1-2H3 |
InChI 键 |
KRFMMWUTONWFRK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=CC(=N1)CNCC2=C(C=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740677.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740678.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11740682.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740695.png)
![5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11740700.png)



![[2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740739.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11740745.png)
![2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11740752.png)
amine](/img/structure/B11740753.png)

